molecular formula C22H16O4 B8046799 9H-fluoren-9-ylmethyl (4-formylphenyl) carbonate

9H-fluoren-9-ylmethyl (4-formylphenyl) carbonate

Cat. No.: B8046799
M. Wt: 344.4 g/mol
InChI Key: UNHZGORWGWFDTG-UHFFFAOYSA-N
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Description

9H-fluoren-9-ylmethyl (4-formylphenyl) carbonate: is a complex organic compound characterized by its unique structure, which includes a fluoren-9-ylmethyl group attached to a carbonate ester that is further linked to a 4-formylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl (4-formylphenyl) carbonate typically involves the reaction of 9H-fluoren-9-ylmethyl chloride with 4-formylphenol in the presence of a carbonate source, such as diphenyl carbonate or phosgene . The reaction is usually carried out under anhydrous conditions and may require a base, such as triethylamine, to neutralize the by-products.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl (4-formylphenyl) carbonate: can undergo various chemical reactions, including:

  • Oxidation: : The aldehyde group in the 4-formylphenyl moiety can be oxidized to a carboxylic acid.

  • Reduction: : The aldehyde group can be reduced to an alcohol.

  • Substitution: : The carbonate ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a catalyst.

Major Products Formed

  • Oxidation: : 4-formylphenyl carboxylic acid

  • Reduction: : 4-formylphenyl alcohol

  • Substitution: : Various substituted carbonate esters

Scientific Research Applications

9H-fluoren-9-ylmethyl (4-formylphenyl) carbonate: has several applications in scientific research:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : The compound may serve as a probe or reagent in biochemical assays.

  • Industry: : It may be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism by which 9H-fluoren-9-ylmethyl (4-formylphenyl) carbonate exerts its effects depends on its specific application. For example, in drug design, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The molecular pathways involved would vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

9H-fluoren-9-ylmethyl (4-formylphenyl) carbonate: can be compared to other similar compounds, such as 9H-fluoren-9-ylmethyl (4-hydroxymethyl)phenyl carbamate and 9H-fluoren-9-ylmethyl (4-methyl)phenyl carbamate

List of Similar Compounds

  • 9H-fluoren-9-ylmethyl (4-hydroxymethyl)phenyl carbamate

  • 9H-fluoren-9-ylmethyl (4-methyl)phenyl carbamate

  • 9H-fluoren-9-ylmethyl (4-ethyl)phenyl carbamate

Properties

IUPAC Name

9H-fluoren-9-ylmethyl (4-formylphenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16O4/c23-13-15-9-11-16(12-10-15)26-22(24)25-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-13,21H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHZGORWGWFDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)OC4=CC=C(C=C4)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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